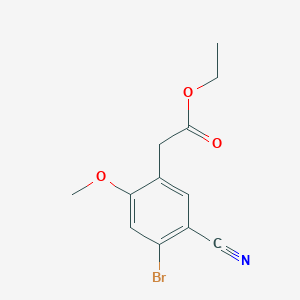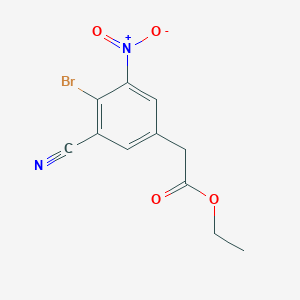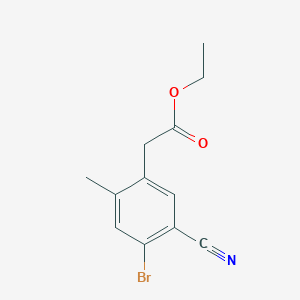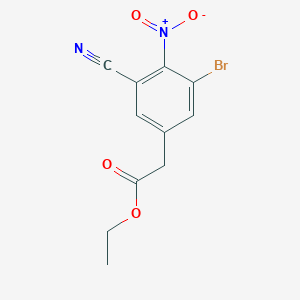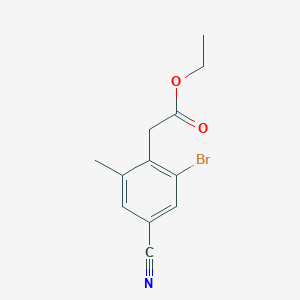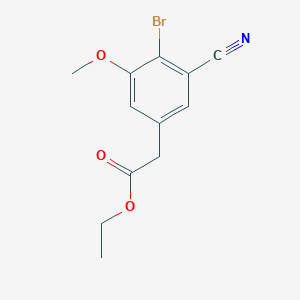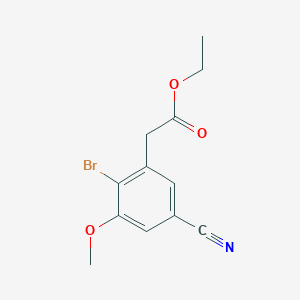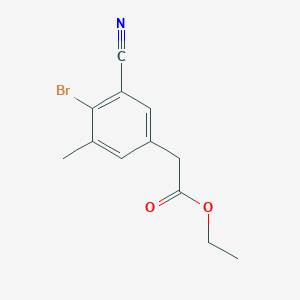![molecular formula C15H11BrClNO B1414083 N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine CAS No. 2251053-08-2](/img/structure/B1414083.png)
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Descripción general
Descripción
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine, also known as BCDFCPA, is a synthetic compound with a wide range of scientific applications. It has been studied extensively in the laboratory and is a useful tool for scientists in various fields. BCDFCPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Chemical Structure and Bioactivity
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine, although not directly studied in the provided literature, is structurally related to polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which have been the subject of extensive research due to their environmental persistence and potential toxicity. PBDDs and PBDFs, similar to polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), have raised concerns about their health effects and environmental impact, particularly in the context of their use in brominated flame retardants (BFRs) and the consequent formation of dioxins and furans in fires and combustion processes (Birnbaum et al., 2003).
Environmental Concerns and Toxicity
The environmental concerns regarding PBDDs and PBDFs are significant, as their use in various industrial applications has led to increased exposure and potential ecological and health risks. The rapid increase in the use of BFRs has heightened the level of environmental concern, suggesting that human and wildlife exposure to these compounds, including structurally related compounds like N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine, is likely to increase (Piskorska-Pliszczynska et al., 2014).
Research on Analogues and Derivatives
Research into the bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues highlights the importance of five-membered heterocycles, including furan, as structural units in drug design. This suggests a potential avenue for the exploration of the biological activity and medicinal chemistry applications of N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine and its derivatives (Ostrowski, 2022).
Propiedades
IUPAC Name |
6-bromo-8-chloro-N-cyclopropyldibenzofuran-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-7-8(17)6-11-10-2-1-3-13(18-9-4-5-9)15(10)19-14(11)12/h1-3,6-7,9,18H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKOIGLFDWCPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC3=C2OC4=C3C=C(C=C4Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



